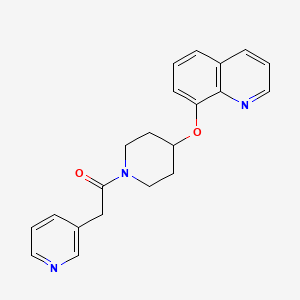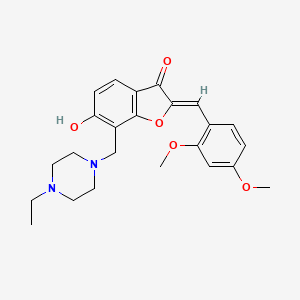
2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Q-VD-OPh belongs to the class of quinoline-based compounds and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Catalytic Behavior in Polymerization
Compounds with structural elements similar to "2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone" have been studied for their catalytic properties. For example, derivatives of quinoxalinyl-pyridinyl compounds have been synthesized and evaluated for their catalytic behavior towards ethylene reactivity, including oligomerization and polymerization. These compounds, when activated with methylaluminoxane (MAO), showed good catalytic activities, indicating potential applications in the synthesis of polymers and related materials (Sun et al., 2007).
Synthesis of Heterocyclic Compounds
Research has also focused on the synthesis of heterocyclic compounds using components similar to those in the structure of "2-(Pyridin-3-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone". For instance, piperidine–iodine has been used as a dual system catalyst for the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction, highlighting the compound's role in facilitating complex chemical reactions and the synthesis of novel organic compounds (Alizadeh et al., 2014).
Antimicrobial Activity
Another area of application for such compounds is in the development of antimicrobial agents. For example, a series of new (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial and fungal strains. This research indicates the potential of similar compounds for use in medical and pharmaceutical applications, particularly in the development of new antimicrobial agents (Ashok et al., 2014).
properties
IUPAC Name |
2-pyridin-3-yl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(14-16-4-2-10-22-15-16)24-12-8-18(9-13-24)26-19-7-1-5-17-6-3-11-23-21(17)19/h1-7,10-11,15,18H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMBKNGONNYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2837117.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2837119.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2837128.png)

